molecular formula C7H8F3NO3 B1400004 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid CAS No. 1343927-06-9

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid

Cat. No.: B1400004
CAS No.: 1343927-06-9
M. Wt: 211.14 g/mol
InChI Key: OPCPYCUUAYHQHE-UHFFFAOYSA-N
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Description

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is a high-value azetidine derivative designed for advanced pharmaceutical and organic synthesis research. This compound features a reactive acetic acid side chain and a trifluoroacetyl-protected azetidine ring, a saturated four-membered heterocycle that is a prominent scaffold in modern medicinal chemistry due to its desirable conformational properties . The presence of the strongly electron-withdrawing trifluoroacetyl group can significantly alter the compound's reactivity and metabolic stability, making it a critical intermediate for constructing more complex molecules . This reagent serves as a versatile building block, particularly in the synthesis of novel active compounds. Its structure is analogous to other documented azetidine-acetic acids, such as 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid, which are routinely employed in drug discovery efforts . Researchers can utilize the carboxylic acid functional group for further derivatization through amide coupling or esterification, while the protected azetidine nitrogen is poised for deprotection and functionalization. The incorporation of a trifluoroacetyl group is a common strategy in agrochemical and pharmaceutical development to fine-tune the lipophilicity and bioavailability of lead compounds . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-2-4(3-11)1-5(12)13/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCPYCUUAYHQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Azetidine Ring Functionalization

The synthesis typically begins with a functionalized azetidine precursor. Key steps include:

  • N-Trifluoroacetylation : Reacting azetidine derivatives with trifluoroacetic anhydride (TFAA) under controlled conditions to introduce the trifluoroacetyl group.
  • Side-Chain Introduction : Incorporating the acetic acid moiety at the azetidine 3-position via alkylation or nucleophilic substitution.
Example Pathway:

Detailed Methodologies from Literature

Two-Step Deprotection-Acylation (Adapted from WO2000063168A1)

Step Reagents/Conditions Purpose Yield*
1 TFA (2 eq), DCM, 0°C, 1 hr Boc removal >90%
2 TFAA (1.2 eq), Et₃N (1.5 eq), 25°C, 2 hr N-Trifluoroacetylation 75–85%

*Yields estimated from analogous reactions.

Side-Chain Introduction via Horner–Emmons Reaction (Inspired by Sage Journals)

  • Reaction :
    NaH-mediated alkylation of tert-butyl 3-oxoazetidine-1-carboxylate with phosphonate esters, followed by hydrolysis.
  • Conditions :
    THF, −78°C to 25°C, 12–24 hr.
  • Key Intermediate : tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate.

Critical Reaction Parameters

Temperature Control

  • Trifluoroacetylation is exothermic; temperatures >25°C risk side reactions (e.g., azetidine ring opening).
  • Deprotection with TFA is optimal at 0–5°C to minimize decomposition.

Solvent Selection

Solvent Role Example Use
DCM Acylation TFAA reactions
THF Alkylation Horner–Emmons
AcCN Purification Extraction of byproducts

Challenges and Mitigation

Byproduct Formation

  • Chloromethyl Derivatives : Generated during fluorination steps; reduced via DABCO treatment.
  • Dimerization : Azetidine dimerizes in acidic conditions; controlled by limiting TFA stoichiometry.

Purification Techniques

Comparative Analysis of Methods

Method Advantages Limitations Citation Relevance
TFAA Direct Acylation High efficiency, mild conditions Requires anhydrous setup
Boc-Mediated Sequential Functionalization Better side-chain control Multi-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Reactivity

The compound's structure consists of a strained azetidine ring , which promotes reactivity due to the inherent ring strain. This strain can facilitate various chemical transformations, making it a valuable building block in organic synthesis. The trifluoroacetyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Pharmaceutical Research Applications

  • Drug Development :
    • The azetidine framework is commonly found in biologically active compounds, suggesting potential therapeutic applications. Compounds with azetidine rings have been associated with various biological activities, including neuroprotective effects and interactions with neurotransmitter systems .
    • The trifluoromethyl group is known to improve pharmacokinetic properties, making derivatives of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid candidates for further drug optimization studies.
  • Synthesis of Bioactive Molecules :
    • This compound can serve as a precursor for synthesizing more complex molecules. For example, it can be used to create fluoroquinolone derivatives or tachykinin antagonists through nucleophilic substitution reactions .
    • The compound's ability to undergo esterification and amide formation allows for the creation of diverse derivatives that may exhibit enhanced biological activities.

Case Study 1: Neuroprotective Activity

Research has indicated that derivatives of azetidinyl acetic acids demonstrate neuroprotective properties. A library of 3-aryl-3-azetidinyl acetic acid methyl esters was synthesized and evaluated for their neuroprotective activity, highlighting the therapeutic potential of compounds related to this compound .

Case Study 2: Synthesis Methodologies

A patent describes a novel method for synthesizing azetidine derivatives, including those with trifluoroacetyl substituents. This method enhances yield and accessibility to various azetidines, facilitating drug development processes by providing a reliable synthetic route for creating complex compounds .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Drug DevelopmentUtilization as a building block for new pharmaceuticalsEnhanced lipophilicity and metabolic stability
Synthesis of Bioactive CompoundsPrecursor for synthesizing complex bioactive moleculesDiverse derivatives with potential therapeutic effects
Neuroprotective ResearchEvaluation of neuroprotective propertiesInsights into treatment options for neurological disorders

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The azetidine ring can also contribute to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Properties/Applications References
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid C₁₁H₁₉NO₄ 229.27 g/mol Boc Boiling point: 341.6°C; Density: 1.2 g/cm³; Used in damping materials
2-(1-Benzyloxycarbonylazetidin-3-yl)acetic acid C₁₄H₁₅NO₄ 265.27 g/mol Cbz Soluble in polar solvents; Intermediate in peptide synthesis
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid C₁₂H₂₁NO₄ 243.30 g/mol Boc, Methyl Enhanced steric hindrance; Potential for chiral synthesis
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid C₁₃H₁₈N₂O₅ 282.29 g/mol Boc, Oxazolyl Heterocyclic modification; Drug discovery applications

Key Observations :

  • Boc vs. Cbz Groups: Boc derivatives (e.g., C₁₁H₁₉NO₄) exhibit higher thermal stability (boiling point >340°C) due to the tert-butyl group’s bulkiness, making them suitable for high-temperature applications . Cbz analogs (C₁₄H₁₅NO₄) are more prone to hydrogenolysis, favoring their use in stepwise synthetic routes .
  • Trifluoroacetyl vs. This property is critical in pharmaceutical contexts where bioavailability is prioritized.
  • Heterocyclic Modifications : The oxazolyl-substituted analog (C₁₃H₁₈N₂O₅) demonstrates the versatility of azetidine scaffolds in drug discovery, particularly in kinase inhibitor design .

Reactivity and Stability

  • Boc Protection : Stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). Ideal for multi-step syntheses requiring orthogonal protection .
  • Cbz Protection : Cleaved via catalytic hydrogenation, advantageous in peptide chemistry .
  • Trifluoroacetyl Group : Expected to hydrolyze more readily under mild basic conditions compared to Boc/Cbz, enabling facile deprotection in sensitive synthetic pathways.

Biological Activity

Chemical Structure and Properties

The molecular formula for 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is C7_7H8_8F3_3NO3_3. Its structure can be described as follows:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that introduces ring strain, potentially enhancing reactivity.
  • Trifluoroacetyl Group : Contributes to increased lipophilicity and metabolic stability, which may influence the compound's biological interactions.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds suggest several areas of interest:

  • Antitumor Activity : Compounds with azetidine rings have been linked to anticancer properties. The presence of the trifluoromethyl group often enhances drug-like properties, potentially making such compounds effective in targeting cancer cells .
  • Antimicrobial Properties : Similar structural motifs have shown promise in antimicrobial applications, indicating that this compound could also exhibit such activity .
  • Mechanism of Action : The exact mechanism remains to be elucidated but may involve interactions with specific cellular targets or pathways, akin to other azetidine-containing compounds which often modulate enzyme activity or receptor signaling .

Antitumor Effects

A study focusing on azetidine derivatives demonstrated significant antitumor effects in vitro and in vivo. For instance, the compound (±)-25, structurally related to this compound, showed a decrease in viability of triple-negative breast cancer cells by 55% at a concentration of 10 μM after three days . This suggests that similar compounds could be explored for their potential therapeutic effects against various cancers.

Antimicrobial Activity

Research has indicated that compounds featuring azetidine rings often possess antimicrobial properties. A related investigation found that certain azetidine derivatives inhibited bacterial growth significantly, suggesting that this compound might also be effective against pathogenic microorganisms .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
Antitumor(±)-25Reduced tumor cell viability by 55% at 10 μM
AntimicrobialAzetidine derivativesSignificant inhibition of bacterial growth
Mechanism of ActionVarious azetidine compoundsPotential modulation of enzyme/receptor activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via trifluoroacetylation of azetidine derivatives. A two-step approach is typical:

Azetidine Ring Formation : Use cyclization of 3-aminopropanol derivatives under acidic conditions .

Trifluoroacetylation : React the azetidine intermediate with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C to avoid side reactions (e.g., ring-opening) .
Purity can be monitored via HPLC (≥98% by area normalization) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the trifluoroacetyl group (δ –75 to –78 ppm). 1H^{1}\text{H} NMR should show the azetidine methylene protons as a multiplet (δ 3.2–3.8 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine ring conformation) using single-crystal analysis (mean C–C bond length: 1.54 Å, R-factor <0.05) .
  • HPLC-MS : Detect hydrolytic degradation products (e.g., free azetidine) using a C18 column and 0.1% TFA in mobile phase .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Hydrolysis Kinetics : Perform accelerated stability studies in buffered solutions (pH 1–10) at 40°C. The trifluoroacetyl group hydrolyzes rapidly in alkaline conditions (pH >8) due to nucleophilic attack by OH^-, forming azetidine-3-acetic acid. Monitor degradation via LC-MS and quantify using a validated calibration curve .
  • Mitigation Strategy : Stabilize the compound in acidic formulations (pH 4–6) with lyophilization to prevent moisture-induced degradation .

Q. What computational strategies can predict the reactivity of the trifluoroacetyl group in nucleophilic environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for hydrolysis. The trifluoroacetyl group’s electron-withdrawing effect lowers the activation energy (ΔG‡ ≈ 18–22 kcal/mol) compared to acetyl analogs .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions for derivatization .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :

  • Solubility Profiling : Use a shake-flask method with UV-Vis quantification (λ = 260 nm). Contradictions often arise from residual trifluoroacetic acid (TFA) in samples. Pre-treat the compound with ion-exchange resins to remove TFA impurities .
  • Co-solvency Approach : Improve aqueous solubility (logP = 1.2) using cyclodextrins or PEG-400 (30% w/v increases solubility by 5×) .

Q. What experimental designs are recommended to study the compound’s biological activity without interference from hydrolysis products?

  • Methodological Answer :

  • Stabilized Formulations : Use phosphate-buffered saline (pH 5.5) with 0.01% EDTA to chelate metal ions that catalyze hydrolysis .
  • Control Experiments : Include azetidine-3-acetic acid and trifluoroacetic acid as negative controls in cytotoxicity assays (e.g., MTT assays on HEK293 cells) to isolate the parent compound’s effects .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound occasionally show unexpected peaks at δ 2.1–2.3 ppm?

  • Resolution :

  • Impurity Identification : The peaks likely correspond to acetic acid (δ 2.1 ppm) from partial hydrolysis. Quantify via 1H^{1}\text{H} NMR integration and correlate with LC-MS data .
  • Preventive Measure : Store the compound under argon at –20°C and avoid prolonged exposure to humid environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Reactant of Route 2
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2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid

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